N-Chloro-N-ethylethanamine
CAS No.: 5775-33-7
Cat. No.: VC7982595
Molecular Formula: C4H10ClN
Molecular Weight: 107.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5775-33-7 |
|---|---|
| Molecular Formula | C4H10ClN |
| Molecular Weight | 107.58 g/mol |
| IUPAC Name | N-chloro-N-ethylethanamine |
| Standard InChI | InChI=1S/C4H10ClN/c1-3-6(5)4-2/h3-4H2,1-2H3 |
| Standard InChI Key | TYDFLVGVWMSQAC-UHFFFAOYSA-N |
| SMILES | CCN(CC)Cl |
| Canonical SMILES | CCN(CC)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The compound consists of a central nitrogen atom bonded to two ethyl groups and one chlorine atom. This configuration imparts polarity and reactivity, particularly in nucleophilic substitution reactions.
Physical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.079 g/cm³ | |
| Boiling Point | 135.7°C at 760 mmHg | |
| LogP (Partition Coefficient) | 1.7859 | |
| Exact Mass | 107.05018 Da | |
| Flash Point | 35.9°C |
The compound’s moderate lipophilicity (LogP = 1.7859) suggests balanced solubility in both aqueous and organic phases, making it suitable for diverse synthetic applications .
Synthesis and Reactivity
Synthesis Methods
N-Chloro-N-ethylethanamine is typically synthesized via the chlorination of diethylamine. Common methods include:
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Reaction with Chlorinating Agents: Diethylamine reacts with chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in anhydrous conditions .
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Hydrogen Chloride-Mediated Chlorination: Ethanolamine derivatives may serve as precursors in reactions involving HCl, though this route is less direct.
Key Reactions
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Alkylation: The chlorine atom acts as a leaving group, enabling nucleophilic substitution to form quaternary ammonium salts.
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Hydrolysis: In aqueous environments, hydrolysis yields diethylamine and hypochlorous acid (HOCl) .
Applications in Research and Industry
Organic Synthesis
N-Chloro-N-ethylethanamine serves as an intermediate in the production of:
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Pharmaceuticals: Alkylating agents for anticancer drug synthesis.
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Agrochemicals: Precursor for pesticides and herbicides.
| Hazard Category | Risk Description | Source |
|---|---|---|
| Acute Toxicity | Harmful if inhaled or ingested | |
| Skin Irritation | Causes severe irritation | |
| Environmental Impact | Toxic to aquatic life |
Spectroscopic Data
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
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